molecular formula C8H16ClNO2 B1402947 (1R,2R)-ethyl 2-aminocyclopentanecarboxylate hydrochloride CAS No. 311341-93-2

(1R,2R)-ethyl 2-aminocyclopentanecarboxylate hydrochloride

Cat. No.: B1402947
CAS No.: 311341-93-2
M. Wt: 193.67 g/mol
InChI Key: RYBMXCZWUCHLJB-ZJLYAJKPSA-N
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Description

(1R,2R)-ethyl 2-aminocyclopentanecarboxylate hydrochloride is a chiral compound with significant applications in various fields of chemistry and biology. This compound is known for its unique stereochemistry, which plays a crucial role in its reactivity and interaction with biological systems.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-ethyl 2-aminocyclopentanecarboxylate hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of the cyclopentane ring, which is then functionalized to introduce the amino and carboxylate groups.

    Chiral Resolution: The chiral centers are introduced using chiral catalysts or resolving agents to ensure the desired stereochemistry.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt, which enhances its stability and solubility.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and real-time monitoring helps in maintaining consistent quality.

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-ethyl 2-aminocyclopentanecarboxylate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The carboxylate group can be reduced to an alcohol or aldehyde.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like acyl chlorides or anhydrides are used for amide formation.

Major Products

The major products formed from these reactions include various substituted cyclopentane derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

(1R,2R)-ethyl 2-aminocyclopentanecarboxylate hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex molecules.

    Biology: The compound is studied for its potential as a ligand in enzyme-catalyzed reactions.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of fine chemicals and as a precursor for various industrial processes.

Mechanism of Action

The mechanism of action of (1R,2R)-ethyl 2-aminocyclopentanecarboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral centers play a crucial role in its binding affinity and specificity. The pathways involved include:

    Enzyme Inhibition: The compound can act as an inhibitor for certain enzymes, affecting their catalytic activity.

    Receptor Binding: It can bind to specific receptors, modulating their activity and triggering downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • (1R,2R)-trans-2-Aminocyclopentanol hydrochloride
  • (1R,2R)-Methyl 2-aminocyclopentanecarboxylate hydrochloride
  • (1R,2S)-cis-2-Aminocyclopentanol hydrochloride

Uniqueness

(1R,2R)-ethyl 2-aminocyclopentanecarboxylate hydrochloride is unique due to its specific stereochemistry, which imparts distinct reactivity and biological activity compared to its analogs. Its ethyl ester group also differentiates it from other similar compounds, influencing its solubility and stability.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

ethyl (1R,2R)-2-aminocyclopentane-1-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2.ClH/c1-2-11-8(10)6-4-3-5-7(6)9;/h6-7H,2-5,9H2,1H3;1H/t6-,7-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYBMXCZWUCHLJB-ZJLYAJKPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCC1N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H]1CCC[C@H]1N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00744351
Record name Ethyl (1R,2R)-2-aminocyclopentane-1-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00744351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

311341-93-2
Record name Ethyl (1R,2R)-2-aminocyclopentane-1-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00744351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name rac-ethyl (1R,2R)-2-aminocyclopentane-1-carboxylate hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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